molecular formula C9H7NO4 B1320874 8-Nitro-4-chromanone CAS No. 90322-49-9

8-Nitro-4-chromanone

Cat. No.: B1320874
CAS No.: 90322-49-9
M. Wt: 193.16 g/mol
InChI Key: MXMKEUBEHSMVOG-UHFFFAOYSA-N
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Description

8-Nitro-4-chromanone is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles The chromanone framework is significant in medicinal chemistry due to its diverse biological activities

Biochemical Analysis

Biochemical Properties

8-Nitro-4-chromanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with DNA topoisomerase IV, an enzyme essential for DNA replication and cell division . The interaction between this compound and DNA topoisomerase IV results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication processes. Additionally, this compound has been shown to dissipate bacterial membrane potential, thereby inhibiting macromolecular biosynthesis . These interactions highlight the compound’s potential as an antibacterial agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts membrane potential and inhibits macromolecular biosynthesis, leading to cell death . In eukaryotic cells, this compound has been found to influence cell signaling pathways and gene expression. It can modulate the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to DNA topoisomerase IV, inhibiting its activity and preventing DNA replication . Additionally, this compound interacts with bacterial cell membranes, dissipating membrane potential and disrupting essential cellular processes . These interactions result in the inhibition of macromolecular biosynthesis and ultimately lead to cell death. The compound’s ability to modulate transcription factors and inhibit metabolic enzymes further contributes to its diverse biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nitro-4-chromanone can be synthesized through several methods. One common approach involves the nitration of 4-chromanone using sulfuric acid and potassium nitrate at low temperatures. The reaction typically proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-4-chromanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the chromanone ring, leading to ring-opening reactions.

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are commonly used for reducing the nitro group.

Major Products Formed:

    Reduction: 8-Amino-4-chromanone is a major product formed from the reduction of this compound.

    Substitution: Depending on the nucleophile used, various substituted chromanones can be synthesized.

Scientific Research Applications

Comparison with Similar Compounds

8-Nitro-4-chromanone can be compared with other chromanone derivatives to highlight its uniqueness:

Properties

IUPAC Name

8-nitro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMKEUBEHSMVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595551
Record name 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-49-9
Record name 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of KNO3 (2.25 g, 22.3 mmol) in CH2SO4 (10 mL) was added dropwise to a stirred solution of 4-chromanone (225) (3.0 g, 20.2 mmol) in CH2SO4 (50 mL) at 0° C. and the mixture stirred at 0° C. for 2 h. The mixture was poured into ice/water (500 mL), stirred 30 min and the precipitate filtered. The solid was washed with water (3×10 mL) and dried. The solid was purified by chromatography, eluting with 20% EtOAc/pet. ether, to give (i) 8-nitro-2,3-dihydro-4H-chromen-4-one (226) (369 mg, 9%) as a white solid: mp (EtOAc/pet. ether) 120-121° C.; 1H NMR δ 8.17 (dd, J=7.8, 1.8 Hz, 1H, H-7), 8.10 (dd, J=8.0, 1.8 Hz, 1H, H-5), 7.12 (dd, J=8.0, 7.8 Hz, 1H, H-6), 4.73 (dd, J=6.5, 6.4 Hz, 2H, H-2), 2.95 (br t, J=6.5 Hz, 2H, H-3). Anal. calcd for C9H7NO4: C, 56.0; H, 3.7; N, 7.3. Found: C, 56.1; H, 3.7; N, 7.3%; and (ii) 6-nitro-2,3-dihydro-4H-chromen-4-one (227) (3.17 g, 81%) as a white solid: mp (EtOAc/pet. ether) 169-171° C.; 1H NMR δ 8.78 (d, J=2.8 Hz, 1H, H-5), 8.32 (dd, J=9.1, 2.8 Hz, 1H, H-7), 7.11 (d, J=9.1 Hz, 1H, H-8), 4.67 (dd, J=6.6, 6.4 Hz, 2H, H-2), 2.91 (dd, J=6.6, 6.4 Hz, 2H, H-3); 13C NMR δ 189.4, 165.7, 142.1, 130.3, 123.7, 120.8, 119.3, 67.6, 37.1. Anal. calcd for C9H7NO4: C, 56.0; H, 3.7; N, 7.3. Found: C, 56.1; H, 3.7; N, 7.4%.
Name
KNO3
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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[Compound]
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CH2SO4
Quantity
10 mL
Type
solvent
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Name
CH2SO4
Quantity
50 mL
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solvent
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[Compound]
Name
ice water
Quantity
500 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Nitro-4-chromanone
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8-Nitro-4-chromanone
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Reactant of Route 5
8-Nitro-4-chromanone
Reactant of Route 6
8-Nitro-4-chromanone

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